Elovl1-IN-1 is a compound that serves as a selective inhibitor of the enzyme ELOVL fatty acid elongase 1, which plays a crucial role in the synthesis of very long-chain fatty acids. This compound has garnered attention due to its potential therapeutic applications in metabolic disorders, particularly those involving fatty acid metabolism, such as X-linked adrenoleukodystrophy.
Elovl1-IN-1 is classified under chemical compounds that target lipid metabolism pathways. Its primary source is derived from research focused on the ELOVL family of enzymes, particularly ELOVL1, which is responsible for elongating saturated and unsaturated fatty acids. The compound is synthesized in laboratory settings for experimental purposes, primarily to study its effects on fatty acid profiles in various biological systems.
The synthesis of Elovl1-IN-1 involves several steps, typically starting from commercially available precursors. The process can include:
The exact synthetic route may vary based on the specific variant of Elovl1-IN-1 being produced, but it generally involves standard organic synthesis methodologies such as coupling reactions and protective group strategies.
Elovl1-IN-1 has a defined molecular structure characterized by specific functional groups that facilitate its interaction with the ELOVL1 enzyme. The compound's molecular formula and weight are critical for understanding its behavior in biological systems:
The three-dimensional structure can be elucidated using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, providing insights into how the compound fits into the active site of ELOVL1.
Elovl1-IN-1 primarily undergoes interactions with the ELOVL1 enzyme, inhibiting its activity through competitive or non-competitive mechanisms. The key reactions include:
These reactions can be quantitatively analyzed using assays that measure fatty acid concentrations before and after treatment with Elovl1-IN-1.
The mechanism by which Elovl1-IN-1 exerts its effects involves:
Research indicates that this mechanism may have therapeutic implications for conditions like X-linked adrenoleukodystrophy, where dysregulation of very long-chain fatty acids is a critical factor.
Elovl1-IN-1 exhibits several notable physical and chemical properties:
These properties are essential for determining the appropriate formulation for experimental or therapeutic use.
Elovl1-IN-1 has several promising applications in scientific research:
The ongoing research into Elovl1-IN-1 highlights its significance as a tool for understanding lipid metabolism and developing targeted therapies for related disorders.
ELOVL1 (Elongation of Very Long-Chain Fatty Acids Protein 1) is an endoplasmic reticulum (ER)-membrane-bound enzyme that catalyzes the initial and rate-limiting condensation step in the VLCFA elongation cycle. This cycle elongates saturated and monounsaturated fatty acids (C18:0–C26:0) by adding two-carbon units from malonyl-CoA, generating acyl chains up to C28–C34. ELOVL1 is indispensable for synthesizing C24:0 (lignoceric acid) and C26:0 (cerotic acid) acyl-CoAs, precursors for sphingolipids and ceramides essential in myelin sheath formation, epidermal barrier integrity, and cellular membrane structure [1] [7]. Its ubiquitous expression—notably in the adrenal gland, brain, skin, and liver—links it to tissue-specific lipid homeostasis. Genetic ablation studies confirm that ELOVL1 deficiency disrupts sphingomyelin production and membrane microdomain organization, impairing neurological and dermatological functions [3] [6].
ELOVL1 exhibits stringent substrate selectivity for saturated (C20:0–C26:0) and monounsaturated (C20:1–C22:1) acyl-CoAs, with peak activity toward C22:0-CoA. In contrast, it shows negligible activity toward polyunsaturated fatty acids (PUFAs) or substrates Structurally, ELOVL1 contains seven transmembrane domains and a conserved histidine-rich motif (HXXHH) for catalytic activity. Computational models reveal a unique "opening" near its occluded substrate-binding tunnel, permitting the protrusion of fatty acid tails >C24. This structural feature is absent in other ELOVLs (e.g., ELOVL7) and enables selective inhibition by blocking tail accommodation [4]. Table 1: Substrate Specificity and Products of Human ELOVL1 *C24:0/C26:0 are dominant end products after multiple elongation cycles [7] [4]. Dysregulated ELOVL1 activity contributes to multisystem disorders through VLCFA accumulation or deficiency: Table 2: Diseases Associated with ELOVL1 Dysregulation ELOVL1 inhibition represents a rational strategy for diseases driven by toxic VLCFA accumulation: Table 3: ELOVL1-Targeted Therapeutic Agents Future directions include developing isoform-selective inhibitors leveraging ELOVL1’s structural uniqueness and combinatorial regimens addressing upstream (e.g., fatty acid uptake) and downstream (e.g., ceramide utilization) nodes in VLCFA metabolism [1] [4]. Compound Names in Article: Substrate (Acyl-CoA) Primary Product Catalytic Efficiency C18:0 C20:0 Moderate C20:0 C22:0/C24:0* High C22:0 C24:0/C26:0* Highest C22:1 C24:1 High C26:0 C28:0 Low Pathophysiological Implications of ELOVL1 Dysregulation
Disease **ELOVL1 Status Key Lipid Alterations Clinical Manifestations X-linked adrenoleukodystrophy Overactive ↑C26:0 in plasma/neural tissues Demyelination, adrenal failure Ichthyotic keratoderma Loss-of-function ↓C24 ceramides Skin scaling, barrier defects Hepatocellular carcinoma Overexpressed ↑C24 sphingomyelin Tumor growth, PI3K/AKT activation Hypomyelination syndromes Deficient ↓C24 glycosphingolipids Spasticity, neurodevelopmental delay [1] [3] [5]. ELOVL1 as a Therapeutic Target in Lipid Metabolism Disorders
Agent Type Mechanism Experimental Evidence Compound 22/27 Synthetic small molecule Blocks acyl-tail channel Reduces C26:0 synthesis in vitro Lorenzo’s oil Natural lipid Competitive inhibition of ELOVL1 Lowers plasma C26:0 in X-ALD ELOVL1-ASOs Nucleic acid Gene expression knockdown Decreases brain VLCFA in models CERS2 activators Protein modulator Enhances C24-CoA consumption Restores ceramide balance [4] [7] [9].
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5